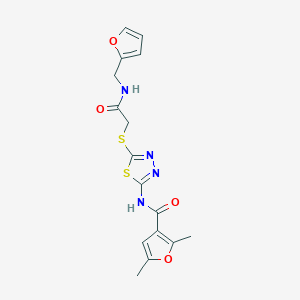
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. Dimerization stimulates the intrinsic intracellular protein-tyrosine kinase activity of EGFR.
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity This inhibition prevents the activation of the downstream signaling pathways that are involved in cell proliferation and survival
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is known to activate several signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can potentially disrupt these pathways, leading to decreased cell proliferation and survival.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival, due to the inhibition of EGFR and the disruption of its downstream signaling pathways . This can potentially lead to the death of cancer cells that overexpress EGFR.
生物活性
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound characterized by a diverse array of functional groups. This structure includes a furan ring and a thiadiazole moiety, which are known to contribute to various biological activities. The compound's potential as an anticancer agent and its mechanisms of action warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O3S, with a molecular weight of approximately 388.44 g/mol. Its structural features include:
- A thiadiazole ring , which is often associated with biological activity.
- A furan ring , enhancing its aromatic character and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The furan ring can engage with enzymes and receptors, while the thiadiazole moiety may form strong hydrogen bonds with biological molecules, influencing cellular pathways.
Anticancer Properties
Research has shown that derivatives of thiadiazole exhibit significant anticancer properties. For instance, studies have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers:
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4y | MCF-7 | 0.084 ± 0.020 | |
| 4y | A549 | 0.034 ± 0.008 | |
| Compound X | SK-MEL-2 | 4.27 |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells, as indicated by comparative studies against non-cancerous cell lines.
Other Biological Activities
In addition to anticancer effects, derivatives of this compound have been reported to exhibit:
- Antimicrobial activity : Effective against various bacterial strains.
- Anti-inflammatory properties : Potentially useful in treating inflammatory conditions.
- Antioxidant effects : Protecting cells from oxidative stress.
Case Studies
One notable study investigated the synthesis and biological evaluation of novel thiadiazole derivatives. Among these, the compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide showed promising results against MCF7 and A549 cell lines, highlighting the therapeutic potential of thiadiazole-containing compounds in oncology .
Synthesis Methods
The synthesis of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multi-step reactions:
- Formation of the furan derivative from furoic acid.
- Introduction of the thiadiazole moiety through reactions involving 2-mercaptoacetic acid.
- Final coupling reactions to obtain the target compound.
特性
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-9-6-12(10(2)24-9)14(22)18-15-19-20-16(26-15)25-8-13(21)17-7-11-4-3-5-23-11/h3-6H,7-8H2,1-2H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRASOFETAFDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













